4-エピ-オキシテトラサイクリン

概要

説明

エピオキシテトラサイクリンは、広域スペクトルテトラサイクリン系抗生物質であるオキシテトラサイクリンの誘導体です。オキシテトラサイクリンの主要代謝物の1つであり、抗菌活性を示します。 エピオキシテトラサイクリンは、細菌のタンパク質合成阻害作用で知られており、幅広い細菌感染症に効果的です .

科学的研究の応用

Epioxytetracycline has several scientific research applications:

Chemistry: Used as a reference standard in stability studies of oxytetracycline.

Biology: Studied for its effects on bacterial diversity and gut microbiota.

Medicine: Investigated for its antibacterial properties and potential therapeutic uses.

Industry: Applied in the development of new antibiotics and as a secondary standard in analytical chemistry.

生化学分析

Biochemical Properties

4-epi-Oxytetracycline inhibits protein synthesis by binding to the 30S ribosomal subunit and preventing the amino-acyl tRNA from binding to the A site of the ribosome . This interaction with the ribosome is reversible in nature . In an acellular model system of protein synthesis using ribosomes from tetracycline-sensitive and resistant strains of E. coli, 4-epi-Oxytetracycline had competing properties with respect to oxytetracycline at the stage of penetration through the cell membrane but did not suppress the synthesis of polyphenylalanine .

Cellular Effects

The impact of 4-epi-Oxytetracycline on the gut microbiota and physiological metabolism of Wistar rats was analyzed to explore the dynamic alterations apparent after repeated oral exposure . 4-epi-Oxytetracycline treatment increased the relative abundance of the Actinobacteria, specifically Bifidobacteriaceae, and improved the synthesis of lysophosphatidylcholine (LysoPC) .

Molecular Mechanism

The molecular mechanism of 4-epi-Oxytetracycline involves binding to the 30S ribosomal subunit and preventing the amino-acyl tRNA from binding to the A site of the ribosome . This prevents the addition of new amino acids to the growing peptide chain, thereby inhibiting protein synthesis .

Temporal Effects in Laboratory Settings

In a study on Wistar rats, significant changes in gut microbiota composition and blood metabolomics were observed after repeated oral exposure to 4-epi-Oxytetracycline for 15 days . Residual 4-epi-Oxytetracycline accumulated in the rats, even two weeks after oral administration ceased .

Dosage Effects in Animal Models

In a study on lactating sows, considerable transmission of 4-epi-Oxytetracycline into the milk was observed after a single intramuscular administration of a long-acting form of the antibiotic . The highest average concentration of 4-epi-Oxytetracycline was observed in samples collected 1 day after the administration .

Metabolic Pathways

It is known that 4-epi-Oxytetracycline is a degradation product of oxytetracycline, formed by the epimerisation of the dimethylamino group at C4 in solution at neutral to acidic pH .

Transport and Distribution

It has been found in various tissues such as muscle, liver, and kidney in turkeys after continuous administration of oxytetracycline .

Subcellular Localization

Given its mechanism of action, it is likely to be found in the cytoplasm where it can interact with the 30S ribosomal subunit .

準備方法

合成経路と反応条件

エピオキシテトラサイクリンの合成は、放線菌であるストレプトマイセス・リモススの発酵に続き、化学修飾が行われます。このプロセスには、一般的に以下の手順が含まれます。

工業生産方法

エピオキシテトラサイクリンの工業生産は、同様のアプローチに従いますが、より大規模で行われます。 発酵プロセスは収量最大化のために最適化され、化学修飾ステップは最終製品の高純度と品質を確保するために慎重に制御されます .

化学反応の分析

反応の種類

エピオキシテトラサイクリンは、以下を含むさまざまな化学反応を起こします。

酸化: エピオキシテトラサイクリンは、酸化されてさまざまな分解生成物を生成する可能性があります。

還元: 還元反応は、分子上の官能基を修飾できます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

生成される主要な生成物

これらの反応から生成される主要な生成物には、さまざまなエピマーと分解生成物が含まれ、これらは高速液体クロマトグラフィーなどの手法を使用して分析できます .

科学研究への応用

エピオキシテトラサイクリンには、いくつかの科学研究への応用があります。

化学: オキシテトラサイクリンの安定性研究における基準物質として使用されます。

生物学: 細菌の多様性と腸内細菌叢への影響について研究されています。

医学: 抗菌特性と潜在的な治療用途について調査されています。

作用機序

エピオキシテトラサイクリンは、細菌のタンパク質合成を阻害することによってその効果を発揮します。それは30Sリボソームサブユニットに結合し、アミノアシルtRNAがリボソームのA部位に結合するのを防ぎます。 この結合は可逆的で、細菌が必須タンパク質を生成する能力を妨げ、最終的にその成長と増殖を停止させます .

類似化合物との比較

類似化合物

オキシテトラサイクリン: エピオキシテトラサイクリンが由来する親化合物。

ドキシサイクリン: 同様の抗菌特性を持つ別のテトラサイクリン系抗生物質。

クロルテトラサイクリン: 獣医学で使用されているテトラサイクリン系抗生物質.

独自性

エピオキシテトラサイクリンは、その特定のエピマー化プロセスにより、親化合物であるオキシテトラサイクリンと比較して、独特の化学的特性と生物学的活性を有しています。 分解生成物としての役割により、テトラサイクリン系抗生物質の安定性と代謝に関する研究にも役立ちます .

生物活性

Epioxytetracycline (4-epi-oxytetracycline or 4-EOTC) is a metabolite of oxytetracycline (OTC), a widely used antibiotic. Understanding its biological activity is crucial for evaluating its effects on health and the environment. This article synthesizes findings from various studies, focusing on its pharmacological effects, impact on microbiota, and potential toxicity.

4-EOTC exhibits similar mechanisms to OTC, primarily inhibiting protein synthesis. It binds to the 30S ribosomal subunit, obstructing the binding of amino-acyl tRNA to the ribosome's A site, which is essential for protein synthesis in bacteria . This mechanism is critical for its antibacterial properties, although its effectiveness compared to OTC varies.

Pharmacological Effects

Antibacterial Activity : Research indicates that 4-EOTC retains significant antibacterial properties, particularly against Gram-positive bacteria. Its cross-reactivity with OTC antibodies suggests it could be detected in assays designed for OTC, thus complicating residue analysis in food products .

Toxicity Studies : A study involving Wistar rats revealed that repeated oral administration of 4-EOTC at varying doses (0.5, 5.0, and 50.0 mg/kg) led to notable changes in gut microbiota and blood metabolomics. The treatment resulted in increased levels of Actinobacteria and Bifidobacteriaceae while decreasing Lactobacillaceae and other beneficial bacteria . This alteration suggests potential dysbiosis, which could have implications for overall health.

Impact on Gut Microbiota

The influence of 4-EOTC on gut microbiota was assessed through a 15-day treatment regimen. Key findings include:

- Alterations in Microbial Composition : The relative abundance of Firmicutes decreased slightly, while Actinobacteria increased significantly post-treatment. For instance, in males treated with a high dose, Actinobacteria levels rose from 3.56% in controls to 28.77% after treatment .

- Resilience of Gut Microbiota : Although some structural changes were observed during treatment, the gut microbiota showed signs of recovery two weeks post-treatment. However, certain abnormalities persisted, indicating long-term effects from 4-EOTC exposure .

Metabolomic Changes

Metabolomic analysis indicated significant shifts in lipid profiles following treatment with 4-EOTC. Notable changes included:

- Increased Lysophosphatidylcholine (LysoPC) : Elevated levels of specific LysoPCs (e.g., LysoPC(16:0), LysoPC(18:3)) were observed, suggesting potential hepatic damage and enzyme disorders due to the compound's effects .

- Decreased Levels of Other Lipids : The concentrations of diacylglycerol, sphingomyelin, triacylglycerol, and phosphatidylglycerol were diminished in treated groups, highlighting a disrupted lipid metabolism .

Case Studies

Several studies have investigated the presence and effects of 4-EOTC in various biological matrices:

- Residue Detection in Poultry : A study focused on the determination of OTC and its metabolites in broiler chickens found significant residues of 4-EOTC in edible tissues. This raises concerns about food safety and consumer exposure to antibiotic residues .

- Milk Transmission Studies : Research into the concentration of OTC and 4-EOTC in sow milk revealed that these compounds can be transmitted to offspring through lactation, further emphasizing the need for monitoring antibiotic residues in animal products .

特性

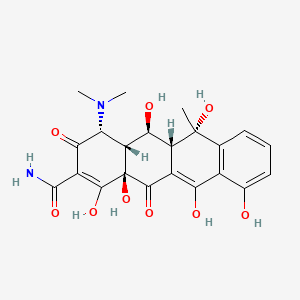

IUPAC Name |

(4R,4aR,5S,5aR,6S,12aR)-4-(dimethylamino)-1,5,6,10,11,12a-hexahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O9/c1-21(32)7-5-4-6-8(25)9(7)15(26)10-12(21)17(28)13-14(24(2)3)16(27)11(20(23)31)19(30)22(13,33)18(10)29/h4-6,12-14,17,25-26,28,30,32-33H,1-3H3,(H2,23,31)/t12-,13-,14-,17+,21-,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWFJMIVZYSDULZ-DVJPNYBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1([C@H]2[C@@H]([C@H]3[C@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20873793 | |

| Record name | 4-epi-Oxytetracycline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20873793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14206-58-7 | |

| Record name | 4-Epioxytetracycline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014206587 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-epi-Oxytetracycline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20873793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-EPIOXYTETRACYCLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73VON8SRY5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What analytical techniques are commonly used to detect and quantify epioxytetracycline?

A1: Several analytical techniques are employed for detecting and quantifying epioxytetracycline, often in conjunction with oxytetracycline analysis:

- High-Performance Liquid Chromatography (HPLC): HPLC, coupled with various detection methods, is frequently used. Examples include:

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This highly sensitive and selective technique allows for simultaneous detection and quantification of multiple tetracyclines, including epioxytetracycline, even at low concentrations. [, , , , , , ]

- Ultrahigh-Performance Liquid Chromatography with Mass Spectrometry (UHPLC–MS/MS): This method offers increased sensitivity and shorter analysis times for detecting OTC and epioxytetracycline in complex matrices like sow milk. []

- Immunochromatographic Test Strip (ICTS): Quantum dot-based ICTS provides a rapid and sensitive approach for on-site screening of oxytetracycline and epioxytetracycline residues in edible animal tissues. []

Q2: What is known about the pharmacokinetics of epioxytetracycline in animals?

A5: Research indicates that following oxytetracycline administration to animals, epioxytetracycline can be detected in various tissues. Studies in sheep show that epioxytetracycline concentrations in muscle, liver, and kidney were below the European Union's maximum residue limits (MRLs) after specific withdrawal periods following repeated intramuscular oxytetracycline administration. [] Similarly, in broiler chickens, epioxytetracycline residues were found in feathers for a longer duration than in muscle and liver tissues after oral oxytetracycline treatment. [] This suggests a potential accumulation and persistence of epioxytetracycline in certain tissues.

Q3: How does the depletion rate of epioxytetracycline compare to oxytetracycline in animal tissues?

A6: Studies in turkeys indicate that epioxytetracycline might have a slower elimination rate compared to oxytetracycline in certain tissues. [] While oxytetracycline residues depleted rapidly in muscle, liver, and kidney after treatment cessation, low concentrations of epioxytetracycline were detected for a longer duration, especially in muscle tissue. [] This difference in depletion rates highlights the importance of considering both compounds when determining withdrawal periods for food safety.

Q4: What are the key parameters considered when validating analytical methods for epioxytetracycline detection?

A4: Similar to other pharmaceuticals, analytical method validation for epioxytetracycline detection requires a thorough assessment of several parameters:

- Selectivity: Ensuring the method can differentiate epioxytetracycline from other substances present in the sample matrix. [, ]

- Linearity: Evaluating the linear relationship between the method's response and various epioxytetracycline concentrations. []

- Accuracy: Determining the closeness of measured values to the true epioxytetracycline concentration in the sample. [, ]

- Precision: Assessing the agreement between repeated measurements of epioxytetracycline under specified conditions. [, , ]

- Recovery: Evaluating the efficiency of extracting epioxytetracycline from the sample matrix. [, ]

- Sensitivity: Determining the lowest detectable concentration of epioxytetracycline achievable by the method. [, , ]

- Stability: Assessing the stability of epioxytetracycline in both prepared samples and stock solutions under defined storage conditions. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。